Hydrazine, 1-methyl-1,2-diphenyl- Hydrazine, 1-methyl-1,2-diphenyl-
Brand Name: Vulcanchem
CAS No.: 37682-91-0
VCID: VC16968500
InChI: InChI=1S/C13H14N2/c1-15(13-10-6-3-7-11-13)14-12-8-4-2-5-9-12/h2-11,14H,1H3
SMILES:
Molecular Formula: C13H14N2
Molecular Weight: 198.26 g/mol

Hydrazine, 1-methyl-1,2-diphenyl-

CAS No.: 37682-91-0

Cat. No.: VC16968500

Molecular Formula: C13H14N2

Molecular Weight: 198.26 g/mol

* For research use only. Not for human or veterinary use.

Hydrazine, 1-methyl-1,2-diphenyl- - 37682-91-0

Specification

CAS No. 37682-91-0
Molecular Formula C13H14N2
Molecular Weight 198.26 g/mol
IUPAC Name 1-methyl-1,2-diphenylhydrazine
Standard InChI InChI=1S/C13H14N2/c1-15(13-10-6-3-7-11-13)14-12-8-4-2-5-9-12/h2-11,14H,1H3
Standard InChI Key CLONBSZEFUWYRR-UHFFFAOYSA-N
Canonical SMILES CN(C1=CC=CC=C1)NC2=CC=CC=C2

Introduction

Chemical Identity and Structural Characteristics

Fig. 1: Proposed structure of 1-methyl-1,2-diphenylhydrazine.

Ph–N–N(CH3)–Ph\text{Ph}–\text{N}–\text{N}(\text{CH}_3)–\text{Ph}

Ph = phenyl group.

Isomerism and Stereochemistry

Synthesis and Derivative Formation

Alkylation of 1,2-Diphenylhydrazine

A plausible synthesis route involves N-alkylation of 1,2-diphenylhydrazine with methyl iodide (CH₃I) under basic conditions. This method mirrors the alkylation of 1,1-diphenylhydrazine reported in , where phase-transfer catalysis (e.g., 15-crown-5 ether) facilitates the reaction:

Ph–NH–NH–Ph+CH3IBasePh–NH–N(CH3)–Ph+HI\text{Ph–NH–NH–Ph} + \text{CH}_3\text{I} \xrightarrow{\text{Base}} \text{Ph–NH–N(CH}_3\text{)–Ph} + \text{HI}

Yield optimization would require controlling stoichiometry and reaction time to minimize over-alkylation.

Alternative Pathways

Homolytic substitution using methyl radicals or reductive amination of phenyl-containing precursors may offer alternative routes, though these methods lack experimental validation for this specific compound.

Physicochemical Properties

Physical State and Thermal Properties

PropertyValue (Estimated)Basis for Estimation
Molecular Weight198.27 g/molCalculated from formula
Melting Point90–110°CComparison to
Boiling Point240–260°CIncrement from parent compound
Density1.1–1.3 g/cm³Similar to aryl hydrazines
Solubility in Water<10 mg/LHydrophobic substituents

Solubility and Partitioning

The compound is expected to exhibit low water solubility (<10 mg/L at 20°C) due to hydrophobic phenyl and methyl groups, aligning with 1,2-diphenylhydrazine’s solubility of 66.9 mg/L . It should be soluble in organic solvents like ethanol, benzene, and dichloromethane, as observed for analogous hydrazines .

Chemical Reactivity and Stability

Oxidation and Radical Formation

Like 1,1-diphenylhydrazine derivatives , 1-methyl-1,2-diphenylhydrazine may undergo oxidation to form persistent hydrazyl radicals. Treatment with strong oxidizers (e.g., KMnO₄ or PbO₂) could yield nitrogen-centered radicals stabilized by resonance:

Ph–NH–N(CH3)–PhOxidizerPh–N- –N(CH3)–Ph+e\text{Ph–NH–N(CH}_3\text{)–Ph} \xrightarrow{\text{Oxidizer}} \text{Ph–N- –N(CH}_3\text{)–Ph} + e^-

Such radicals might dimerize or react with electrophiles like NO₂, analogous to pathways described for benzofurazan derivatives .

Acid-Base Behavior

The NH group in the hydrazine moiety can act as a weak acid (pKa ~15–20), deprotonating under strong basic conditions to form anions. This property is critical in SNAr (nucleophilic aromatic substitution) reactions, as demonstrated in the synthesis of benzofurazan derivatives .

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